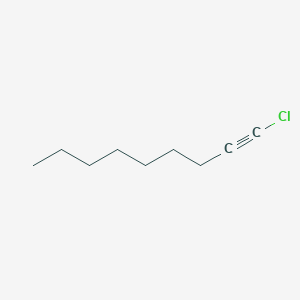
1-Nonyne, 1-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonyne, 1-chloro- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The molecular formula for 1-Nonyne, 1-chloro- is C9H15Cl, indicating it has nine carbon atoms, fifteen hydrogen atoms, and one chlorine atom
Méthodes De Préparation
The synthesis of 1-Nonyne, 1-chloro- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of 1,2-dihaloalkanes using a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne by eliminating a molecule of hydrogen halide (HX) from the dihaloalkane, resulting in a triple bond between two carbon atoms .
Analyse Des Réactions Chimiques
1-Nonyne, 1-chloro- undergoes various types of chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. Some common reactions include:
Hydrogenation: Addition of hydrogen to the triple bond to form an alkane.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond to form an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include hydrogen gas (H2) for hydrogenation, halogens (Cl2, Br2) for halogenation, and water (H2O) for hydration. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Nonyne, 1-chloro- has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Mécanisme D'action
The mechanism of action of 1-Nonyne, 1-chloro- involves its reactivity due to the carbon-carbon triple bond and the chlorine atom. The triple bond is electron-rich and can act as a nucleophile, while the chlorine atom can be a leaving group in substitution reactions. These properties allow 1-Nonyne, 1-chloro- to participate in various chemical transformations, targeting different molecular pathways .
Comparaison Avec Des Composés Similaires
1-Nonyne, 1-chloro- can be compared with other alkynes and haloalkanes. Similar compounds include:
1-Octyne: An alkyne with eight carbon atoms.
1-Decyne: An alkyne with ten carbon atoms.
1-Chlorooctane: A haloalkane with eight carbon atoms and one chlorine atom.
1-Chlorodecane: A haloalkane with ten carbon atoms and one chlorine atom.
The uniqueness of 1-Nonyne, 1-chloro- lies in its combination of a carbon-carbon triple bond and a chlorine atom, which imparts specific reactivity and makes it useful for various synthetic applications .
Propriétés
Numéro CAS |
90722-14-8 |
|---|---|
Formule moléculaire |
C9H15Cl |
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
1-chloronon-1-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-7H2,1H3 |
Clé InChI |
RPARUSNHNBLGLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



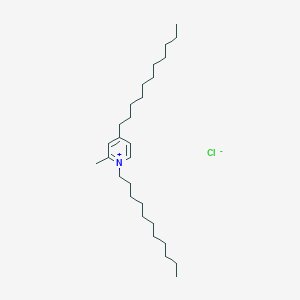

![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
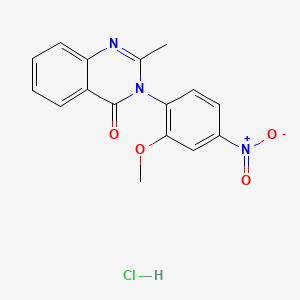
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
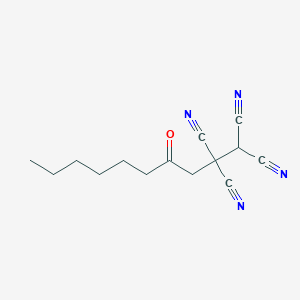
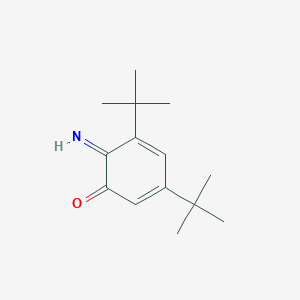

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
